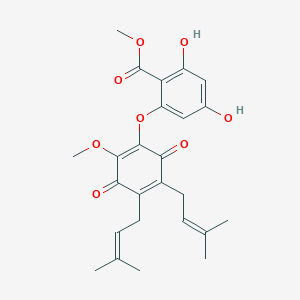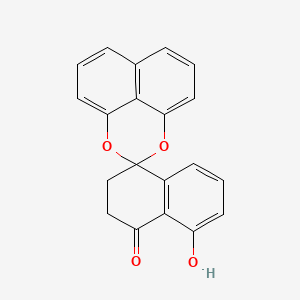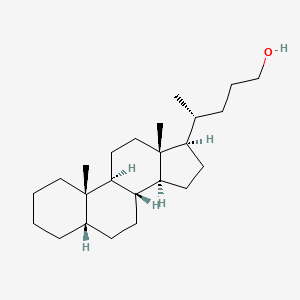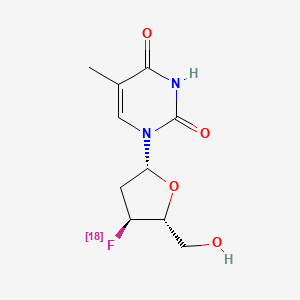
Fluorothymidine F-18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorothymidine F-18 is a radioconjugate consisting of a thymidine analogue radiolabeled with fluorine F 18, a positron emitting isotope. Phosphorylated by S-phase-specific thymidine kinase 1, 3'-deoxy-3'-[18F]fluorothymidine (18F-FLT) is trapped intracellularly by entering the salvage pathway of DNA synthesis without incorporation into DNA. 18F-FLT serves a marker of tumor cell proliferation for imaging with positron emission tomography (PET); as a marker of proliferation rather than metabolism, it is more specific to tumor tissue than 2-deoxy-2-[18F] fluoro-D-glucose (18F-FDG). This agent is metabolically stable, accumulates in the normal bone marrow and the liver, and does not cross the blood-brain barrier.
Alovudine F-18 is under investigation in clinical trial NCT02819024 (Dexamethasone Effects in Patients With Refractory Non-Small Cell Lung Cancer Using FLT Positron Emission Tomography).
Wissenschaftliche Forschungsanwendungen
Oncological Applications
Tumor Metabolism and Growth Monitoring :
- FLT is pivotal in oncology for positron emission tomography (PET) imaging. It is used in evaluating cancer staging, prognosis, and predicting therapeutic outcomes. This application is crucial for understanding cellular proliferation in cancer research (Shields, 2006).
Renal Tumor Imaging :
- FLT has shown effectiveness in imaging renal tumors, providing clarity in complex cases and assisting in surgical management decisions. This represents a new era in renal tumor imaging (Lawrentschuk, Poon, & Scott, 2006).
Evaluation of Early Response to Therapy :
- It has been utilized in monitoring early responses to targeted therapies, such as in prostate adenocarcinoma, revealing insights into cellular metabolism and proliferation (Kairemo, Ravizzini, Macapinlac, & Subbiah, 2017).
Assessment of Chemotherapy Effects :
- FLT PET has been used to assess the effects of chemotherapy, indicating its potential for early non-invasive evaluation of treatment efficacy (Jensen et al., 2010).
Imaging and Diagnostic Applications
PET Imaging in Tumors :
- FLT-PET is significant for evaluating tumor proliferative activity. However, its application in cancer staging is limited due to low tumor FLT uptake and high uptake in the liver and bone marrow (Barwick, Bencherif, Mountz, & Avril, 2009).
Comparison with Other Tracers :
- Studies comparing FLT with other PET tracers, such as FDG, have been conducted to explore its utility in early cancer therapy response assessment (Reske & Deisenhofer, 2006).
Monitoring Antiproliferative Responses :
- FLT PET is useful in noninvasively monitoring antiproliferative effects of treatments like tyrosine kinase inhibitors (Waldherr et al., 2005).
Other Notable Research Areas
Study on Cancer Chemotherapy Outcome :
- Research has explored the relationship between 18F-FDG, FLT uptake, and tumor therapy outcomes, adding valuable insights into PET's role in observing cellular behavior at the molecular level (Jiang & Wu, 2011).
Brain Tumor Research :
- FLT has been recognized for its effectiveness in tumor grading and as an outcome marker in brain tumor studies, showing its utility beyond conventional oncological applications (Herholz, 2017).
Evaluation in Experimental Settings :
- There have been studies evaluating FLT for monitoring tumor response to various treatments like radiotherapy and photodynamic therapy in animal models, underscoring its potential in experimental oncology (Sugiyama et al., 2004).
Eigenschaften
CAS-Nummer |
287114-80-1 |
|---|---|
Molekularformel |
C10H13FN2O4 |
Molekulargewicht |
243.22 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-(18F)fluoranyl-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1/i11-1 |
InChI-Schlüssel |
UXCAQJAQSWSNPQ-ZIVQXEJRSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)[18F] |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F |
Andere CAS-Nummern |
287114-80-1 |
Synonyme |
(18)FLT cpd (18F)3'-deoxy-3'-fluorothymidine (18F)FLT 1-(3'-fluoro-3'-deoxy-beta-D-erythropentofuranosyl)thymine 18F-FLT 3'-(F-18)fluoro-3'-deoxythymidine 3'-deoxy-3'-(18F)fluorothymidine 3'-deoxy-3'-fluorothymidine 3'-fluoro-2',3'-dideoxythymidine 3'-fluoro-3'-deoxythymidine 3'-fluorothymidine alovudine FDDT |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Amino-5-(2-aminopyrimidin-4-yl)pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidin-4-ol](/img/structure/B1242988.png)
![5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine](/img/structure/B1242993.png)

![(2S)-3-[[2-[(5R)-3-(4-Carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]-2-[(3-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B1242996.png)
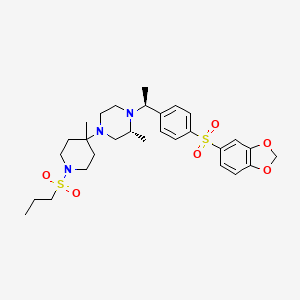
![(1'R,3'S,5'R,7'S,8'R,11'S)-8',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodecane]-2'-one](/img/structure/B1242999.png)

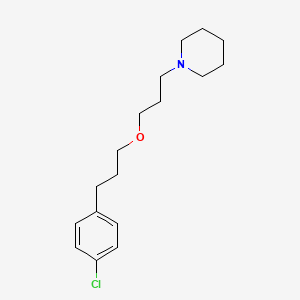
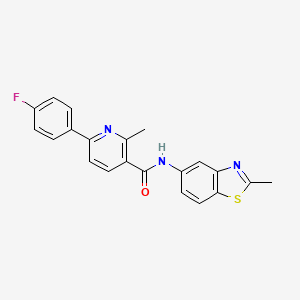
![[beta-Mercapto-beta,beta-cyclopentamethylenepropionyl1, O-Et-Tyr2, Val4, Arg8]-Vasopressin](/img/structure/B1243003.png)

